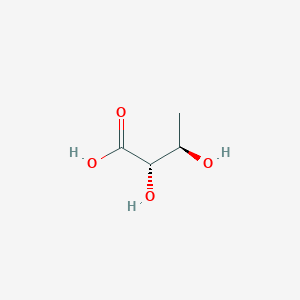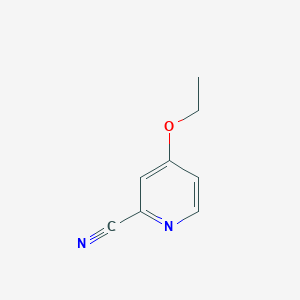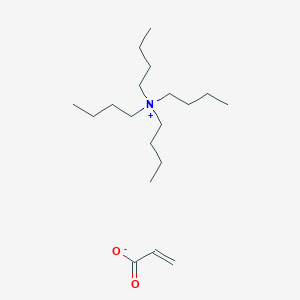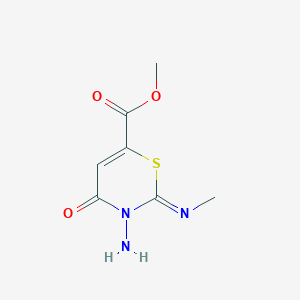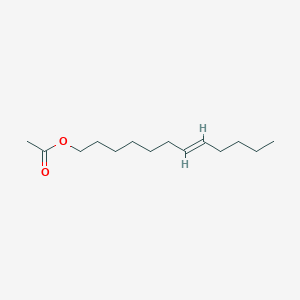
3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolane-2-carboxylic acid, commonly known as DOXO, is a purine nucleoside analog that has been extensively studied for its potential applications in cancer treatment. DOXO is a synthetic compound that mimics the structure of natural nucleosides, which are essential building blocks of DNA and RNA. In
Aplicaciones Científicas De Investigación
DOXO has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit DNA synthesis and induce apoptosis in cancer cells. DOXO has also been investigated for its potential use as an antiviral agent, as it has been shown to inhibit the replication of certain viruses.
Mecanismo De Acción
DOXO works by incorporating into the DNA of cancer cells, causing DNA damage and inhibiting DNA synthesis. It also induces apoptosis, or programmed cell death, in cancer cells. The mechanism of action of DOXO is similar to that of other nucleoside analogs, such as gemcitabine and cytarabine.
Biochemical and Physiological Effects
DOXO can cause a range of biochemical and physiological effects, both in cancer cells and in healthy cells. In cancer cells, DOXO can induce DNA damage, inhibit DNA synthesis, and induce apoptosis. In healthy cells, DOXO can also cause DNA damage, leading to potential side effects such as myelosuppression, gastrointestinal toxicity, and cardiotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DOXO has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and with high purity. It is also stable and can be stored for long periods of time. However, DOXO also has some limitations. It can be toxic to cells, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several areas of future research for DOXO. One area of interest is the development of DOXO analogs with improved potency and selectivity for cancer cells. Another area of research is the investigation of the combination of DOXO with other cancer treatments, such as radiation therapy or immunotherapy. Additionally, there is ongoing research into the mechanisms of DOXO-induced DNA damage and apoptosis, which could lead to the development of new cancer treatments.
Métodos De Síntesis
DOXO can be synthesized in a multi-step process starting from commercially available starting materials. The synthesis involves the protection of the hydroxyl groups on the ribose ring, followed by the introduction of the purine base and the carboxylic acid group. The final deprotection step yields DOXO. The synthesis of DOXO is complex and requires expertise in organic chemistry.
Propiedades
Número CAS |
15475-13-5 |
|---|---|
Fórmula molecular |
C10H10N4O6 |
Peso molecular |
282.21 g/mol |
Nombre IUPAC |
3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolane-2-carboxylic acid |
InChI |
InChI=1S/C10H10N4O6/c15-4-5(16)9(20-6(4)10(18)19)14-2-13-3-7(14)11-1-12-8(3)17/h1-2,4-6,9,15-16H,(H,18,19)(H,11,12,17) |
Clave InChI |
YALKLGGFZOUJBN-UHFFFAOYSA-N |
SMILES isomérico |
C1=NC(=O)C2=C(N1)N(C=N2)C3C(C(C(O3)C(=O)O)O)O |
SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)C(=O)O)O)O |
SMILES canónico |
C1=NC(=O)C2=C(N1)N(C=N2)C3C(C(C(O3)C(=O)O)O)O |
Sinónimos |
3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolane-2-carboxylic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




